molecular formula C8H13N3O B1609157 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 902837-17-6

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B1609157
CAS No.: 902837-17-6
M. Wt: 167.21 g/mol
InChI Key: MPYNENJKQSNBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” is a compound that has been mentioned in the context of drug discovery . It is part of a class of compounds known as 1,2,4-oxadiazoles, which have received considerable attention due to their unique bioisosteric properties and wide spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C8H13N3O . The compound has a molecular weight of 167.21 . The SMILES string representation of the compound is Cc1noc(n1)C2CCCNC2 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . The InChI key for the compound is MPYNENJKQSNBDF-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Activity

Derivatives of 1,2,4-oxadiazole, including those with piperidine moieties, have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit moderate to strong activity against both Gram-negative and Gram-positive bacteria. The synthesis involves multiple steps, including the reaction of benzenesulfonyl chloride with ethyl isonipecotate and subsequent reactions leading to the formation of target compounds. These compounds are then tested against bacterial strains to assess their antimicrobial efficacy (H. Khalid et al., 2016), (K. Krolenko et al., 2016).

Anticancer Activity

Some oxadiazole derivatives, including those linked with piperidine, have been investigated for their potential as anticancer agents. These studies involve the synthesis of novel compounds and their evaluation against various cancer cell lines to determine their efficacy in inhibiting cancer cell growth. The structural analysis and biological evaluation of these compounds provide insights into their potential therapeutic applications in cancer treatment (A. Rehman et al., 2018).

Tubulin Inhibition

Research has identified a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. These compounds have shown to inhibit tubulin, a protein essential for cell division, thereby demonstrating potential as anticancer agents. The optimization of these compounds has led to the development of derivatives with significant potency in antiproliferative assays (M. Krasavin et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous material or hazardous material causing chronic effects .

Future Directions

The future directions for “3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” and similar compounds are likely to be influenced by the ongoing interest in 1,2,4-oxadiazoles’ biological applications, which has been doubling in the last fifteen years . These compounds are considered a perfect framework for novel drug development .

Biochemical Analysis

Biochemical Properties

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator of enzyme activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its catalytic activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, thereby affecting its function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or cell signaling pathways. At higher doses, it may induce toxic or adverse effects, including cytotoxicity, organ toxicity, or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects may plateau or become detrimental .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell. These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit its effects .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its role in cellular processes and its overall biological activity .

Properties

IUPAC Name

3-methyl-5-piperidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYNENJKQSNBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424555
Record name 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-17-6
Record name 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate 2a,b (0.81 g, 0.0030 mol) was dissolved in 5 mL dichloromethane. Hydrochloric acid in ethanol (2.5 M) (2.43 mL, 0.0060 mol) was added and the mixture was heated to 40° C. for 3 hours. 20 mL of MTBE was added and the product precipitated from solution. The solids were filtered and washed with 3×5 mL MTBE and dried under vacuum overnight to obtain 574 mg of a white solid in 94% yield. MS (ESI) m/z 168 [M+1]+. 1H NMR (DMSO-d6) δ 1.74-1.82 (m, 3H), 2.11-2.14 (d, 1H), 2.31 (s, 3H), 2.87 (t, 1H), 3.10-3.30 (m, 2H), 3.49-3.56 (m, 3H).
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Reactant of Route 2
Reactant of Route 2
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Reactant of Route 3
Reactant of Route 3
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Reactant of Route 4
Reactant of Route 4
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Reactant of Route 5
Reactant of Route 5
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Reactant of Route 6
Reactant of Route 6
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.